1-(2-Bromo-6-fluorophenyl)ethane-1,2-diamine
CAS No.:
Cat. No.: VC17499552
Molecular Formula: C8H10BrFN2
Molecular Weight: 233.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10BrFN2 |
|---|---|
| Molecular Weight | 233.08 g/mol |
| IUPAC Name | 1-(2-bromo-6-fluorophenyl)ethane-1,2-diamine |
| Standard InChI | InChI=1S/C8H10BrFN2/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,7H,4,11-12H2 |
| Standard InChI Key | DNFBZWKYGBWUSR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)Br)C(CN)N)F |
Introduction
1-(2-Bromo-6-fluorophenyl)ethane-1,2-diamine is an organic compound featuring a phenyl ring with bromine and fluorine substituents, along with an ethane-1,2-diamine moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and its utility as an intermediate in the synthesis of more complex molecules.
Synthesis Methods
The synthesis of 1-(2-Bromo-6-fluorophenyl)ethane-1,2-diamine can be achieved through several methods, although specific details are not readily available. Generally, compounds in this class require careful optimization of reaction conditions, including temperature, pressure, and solvent choice, to maximize yield and purity.
Biological Activities and Applications
Preliminary studies on similar compounds suggest potential biological activities, including effectiveness against certain microbial strains and possible anticancer properties. The mechanism of action likely involves interactions with specific molecular targets influenced by the presence of bromo and fluoro substituents, enhancing binding affinity and selectivity towards biological receptors.
Research Findings and Future Directions
Research on 1-(2-Bromo-6-fluorophenyl)ethane-1,2-diamine is limited, but its structural characteristics and potential biological activities make it a candidate for further investigation in medicinal chemistry. Understanding its interactions with biological targets is crucial for assessing its therapeutic potential and guiding drug development efforts.
Comparison with Similar Compounds
Similar compounds, such as (1R)-1-(5-Bromo-2-fluorophenyl)ethane-1,2-diamine and 1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine, exhibit distinct chemical properties and biological activities due to variations in substituent positions on the phenyl ring. These differences highlight the importance of structural specificity in influencing reactivity and biological activity.
| Compound Name | CAS Number | Molecular Formula | Unique Features |
|---|---|---|---|
| (1R)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine | 1213311-39-7 | Different bromine position | |
| (1R)-1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine | 1213693-44-7 | Alternative bromine position | |
| (1R)-1-(2-Bromo-6-fluorophenyl)ethane-1,2-diamine | 1213310-01-7 | Unique substitution pattern |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume